2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide
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Overview
Description
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide is a complex organic compound that features an imidazole ring, a sulfonamide group, and multiple ethoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as nickel, and specific reagents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its imidazole ring can interact with biological targets, making it useful in the study of enzyme inhibitors or receptor ligands.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism by which 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the sulfonamide group can interact with amino acid residues in proteins. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole ring.
Etonitazene: An analgesic with a related sulfonamide group.
Omeprazole: An antiulcer drug that also contains an imidazole ring
Uniqueness
What sets 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and interactions. This versatility makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2,5-diethoxy-N-(3-imidazol-1-ylpropyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-4-23-15-12-17(16(24-5-2)11-14(15)3)25(21,22)19-7-6-9-20-10-8-18-13-20/h8,10-13,19H,4-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZKBMKBCKIDLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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